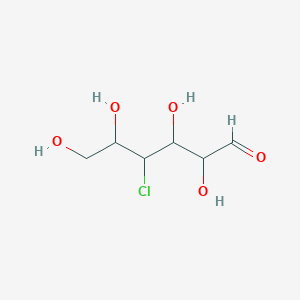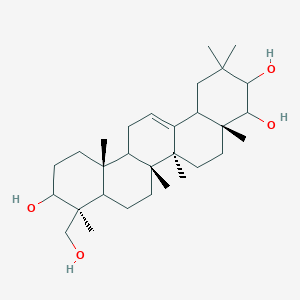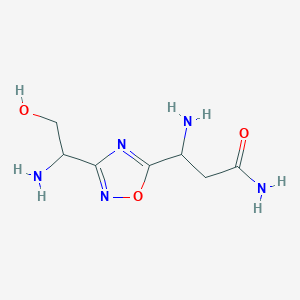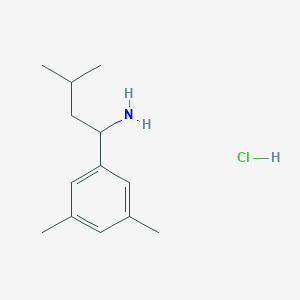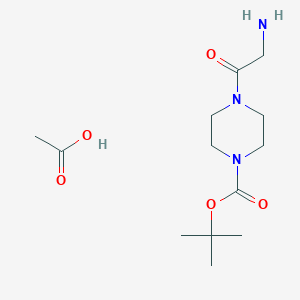
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is a chemical compound with the molecular formula C11H21N3O3. It is a piperazine derivative that is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-aminoacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Reaction of Piperazine with tert-Butyl Chloroformate: This step forms the tert-butyl piperazine intermediate.
Reaction with 2-Aminoacetyl Chloride: The intermediate is then reacted with 2-aminoacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the product.
化学反応の分析
Types of Reactions
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is unique due to its specific functional groups, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
特性
分子式 |
C13H25N3O5 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC名 |
acetic acid;tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3.C2H4O2/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;1-2(3)4/h4-8,12H2,1-3H3;1H3,(H,3,4) |
InChIキー |
DGBCBDGSUGCXQL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


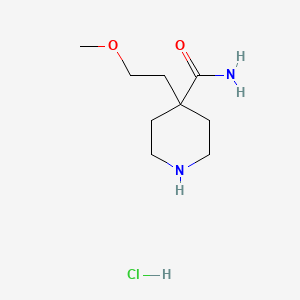



![N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14785541.png)
